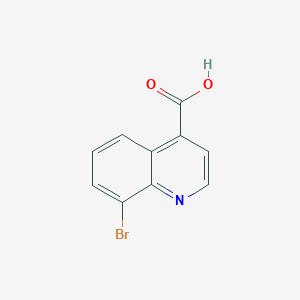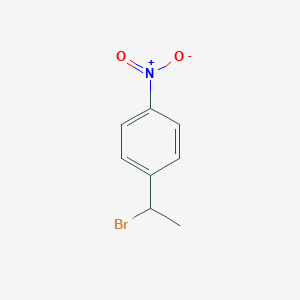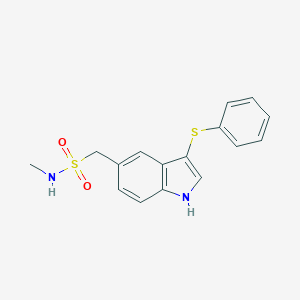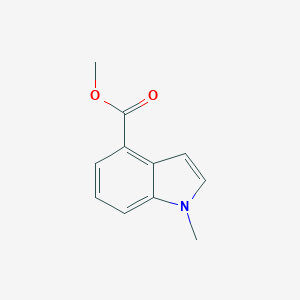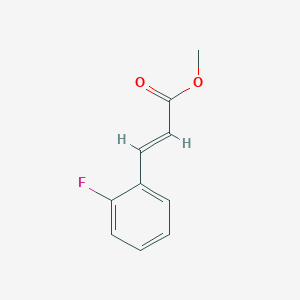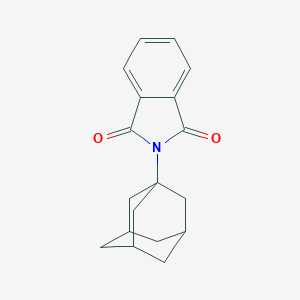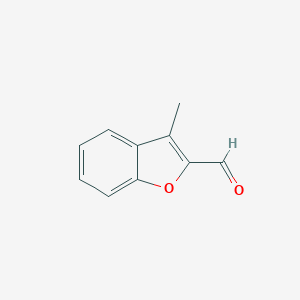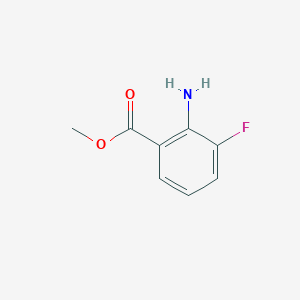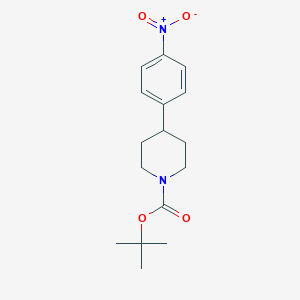
1-Boc-4-(4-nitrophenyl)Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Boc-4-(4-nitrophenyl)Piperidine” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is also a precursor in the preparation of a variety of different protein agonists or antagonists .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant area of research in modern organic chemistry . The synthesis of “1-Boc-4-(4-nitrophenyl)Piperidine” involves several steps, including the removal of the metalation group, dehydroxylation, and pyridine reduction . A specific method for the synthesis of this compound involves the reaction of tert-butyl 4-iodopiperidine-1-carboxylate with chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethyl acetamide .
Molecular Structure Analysis
The molecular formula of “1-Boc-4-(4-nitrophenyl)Piperidine” is C16H22N2O4 . The molecular weight of the compound is 306.35700 .
Chemical Reactions Analysis
Piperidine derivatives, including “1-Boc-4-(4-nitrophenyl)Piperidine”, are involved in a variety of chemical reactions. These include α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .
Scientific Research Applications
Enantioselective Synthesis and Pharmaceutical Intermediates
1-Boc-4-(4-nitrophenyl)piperidine serves as an essential intermediate in the enantioselective synthesis of complex molecules. It has been used in asymmetric carbon-carbon bond formations, particularly in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This process facilitates the production of highly enantioenriched enecarbamate products, which are precursors to substituted piperidines, pyrrolidines, and pyrimidinones. These compounds have applications in the synthesis of pharmaceuticals, including aspartic peptidase inhibitor intermediates and the antidepressant (+)-femoxetine (Johnson et al., 2002).
Ionic Liquid Studies
The compound's reactivity has been studied in the context of ionic liquids, providing insights into medium effects on reactions involving piperidine derivatives. Such studies help understand the influence of ionic liquids on the rate and mechanism of reactions, which is crucial for developing more efficient and environmentally friendly synthetic routes (Millán et al., 2013).
Spiropiperidine Analogues
1-Boc-4-(4-nitrophenyl)piperidine has been utilized in the preparation of spiropiperidine analogues, like those of the eastern part of maraviroc, showcasing its utility in the synthesis of complex piperidine-containing structures. This demonstrates the compound's role in generating new therapeutic agents (Mullen et al., 2010).
Electrochemical Synthesis
Electrochemical methods have been applied to access derivatives of 1-Boc-4-(4-nitrophenyl)piperidine, leading to the asymmetric syntheses of important natural products and pharmaceuticals, such as (+)-myrtine and alkaloid (+)-241D. These syntheses emphasize the versatility and efficiency of electrochemical approaches in organic synthesis (Vu et al., 2014).
Behavioral and Pharmacological Studies
In behavioral and pharmacological contexts, derivatives of 1-Boc-4-(4-nitrophenyl)piperidine have been explored for their potential therapeutic applications. For example, 1-Boc-piperidine-4-carboxaldehyde was investigated for its effects on binge-eating behavior and anxiety in rats, illustrating the broader pharmacological potential of piperidine derivatives (Guzmán-Rodríguez et al., 2021).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on derivatives of 1-Boc-4-(4-nitrophenyl)piperidine, such as 1-Benzyl-4-(N-Boc-amino)piperidine, provide valuable insights into their molecular structure, chemical reactivity, and potential for interaction with biological targets. These studies underpin the design and development of new drugs based on piperidine scaffolds (Janani et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, Boc-piperidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBHNXMRSXDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

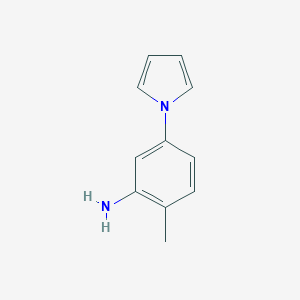
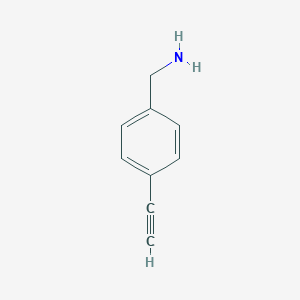
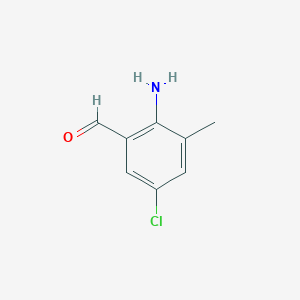
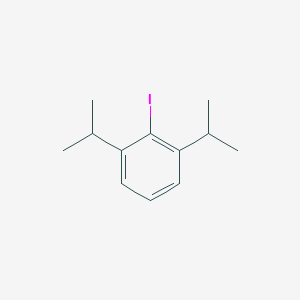
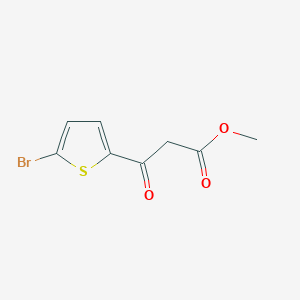
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
